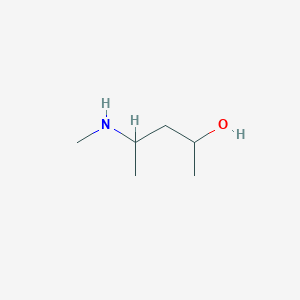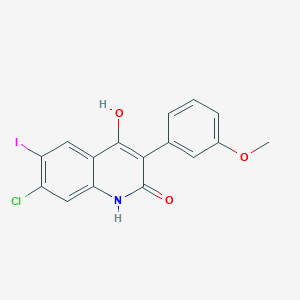![molecular formula C20H25NO2S B13901394 tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a tert-butyl group, a benzylsulfanylphenyl group, and a carbamate moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable benzylsulfanylphenyl derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Another method involves the use of a one-pot reaction where carbonylimidazolide is reacted with a nucleophile in the presence of water. This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for the continuous and controlled introduction of reactants, leading to higher yields and better scalability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-[(1R)-1-(4-aminomethylphenyl)ethyl]carbamate
- tert-butyl (4-ethynylphenyl)carbamate
Uniqueness
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is unique due to its specific structural features, such as the benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C20H25NO2S |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C20H25NO2S/c1-15(21-19(22)23-20(2,3)4)17-10-12-18(13-11-17)24-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3,(H,21,22)/t15-/m1/s1 |
InChI-Schlüssel |
BETIGOZUTCFRPL-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)





![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)

![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)




